2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-27-17-5-3-16(4-6-17)25-12-10-24(11-13-25)9-8-23-20(26)18-14-15(21)2-7-19(18)22/h2-7,14H,8-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGRAFFZJVRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
As a potent and selective D4 dopamine receptor ligand , this compound binds to the receptor, modulating its activity
Biological Activity
2,5-Dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its biological activity related to the central nervous system (CNS). This compound is characterized by its molecular formula and a molecular weight of 408.32 g/mol. Its primary target is the D4 dopamine receptor, which plays a significant role in various neurological processes.
The compound primarily acts as an antagonist at the D4 dopamine receptor. Dopamine receptors are critical in regulating mood, cognition, and motor control. The inhibition of D4 receptors can influence behaviors associated with psychiatric disorders, making this compound a potential candidate for therapeutic applications in conditions such as schizophrenia and other mood disorders.
Pharmacological Profile
Research indicates that this compound exhibits a favorable pharmacological profile:
- Affinity : It demonstrates significant binding affinity to D4 receptors, which is crucial for its efficacy as a potential therapeutic agent.
- Selectivity : The selectivity for D4 over other dopamine receptor subtypes suggests reduced side effects commonly associated with less selective compounds .
Case Studies and Research Findings
- Antidepressant Effects : In studies involving animal models, compounds similar to this compound have shown promising antidepressant effects. These effects are attributed to their ability to modulate neurotransmitter levels in the brain .
- Neuroprotective Properties : Some derivatives have been evaluated for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
- Anti-convulsant Activity : Related compounds have demonstrated anti-convulsant properties in various assays, indicating potential utility in epilepsy treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.32 g/mol |
| Primary Target | D4 dopamine receptor |
| Affinity (pKi) | Not specified |
| Selectivity | High for D4 over other subtypes |
Synthesis and Development
The synthesis of this compound has been explored through various methodologies aimed at optimizing yield and purity. Techniques include:
- Refluxing : Commonly used in synthesizing amide bonds.
- Purification : Recrystallization methods are employed to achieve high purity levels necessary for biological testing.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a dichloro-substituted benzamide structure with a piperazine moiety. Its structural complexity allows for interactions with various biological targets, making it suitable for drug development.
Antipsychotic Activity
Research indicates that derivatives of piperazine, including 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, exhibit antipsychotic properties. A study highlighted the modification of the D3 receptor pharmacophore to enhance affinity and selectivity towards dopamine receptors, which are critical in treating schizophrenia and other mental disorders . The compound's structure allows it to potentially modulate serotonin and dopamine pathways effectively.
Antidepressant Effects
Piperazine derivatives have been explored for their antidepressant effects. The compound's ability to interact with serotonin receptors suggests a mechanism that could alleviate symptoms of depression. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in the synaptic cleft .
Anti-Anxiety Properties
The anxiolytic effects of piperazine-based compounds have been documented in various studies. The presence of the methoxyphenyl group may enhance the binding affinity to serotonin receptors, contributing to reduced anxiety levels. This makes the compound a candidate for further exploration in anxiety disorder treatments .
Case Study 1: D3 Receptor Modulation
A notable study focused on modifying piperazine derivatives to improve their binding affinity for D3 receptors. The findings indicated that certain modifications led to enhanced receptor interaction, suggesting potential applications in treating conditions like Parkinson's disease and addiction disorders .
Case Study 2: Antidepressant Activity Evaluation
In another investigation, the antidepressant-like effects of similar piperazine compounds were assessed in animal models. Results demonstrated significant reductions in depressive behaviors, supporting further research into the therapeutic potential of this compound as an antidepressant .
Synthetic Routes and Development
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent chlorination processes. Efficient synthetic routes are crucial for producing this compound at scale for pharmacological testing.
Comparison with Similar Compounds
Key Findings :
- The target compound’s dichloro substitution contrasts with the hydroxyl group in D6–D12, which may reduce metabolic oxidation but increase membrane permeability .
Pesticide-Related Benzamides ()
highlights benzamides like etobenzanid and diflufenican, which share the benzamide core but differ in substitution patterns and applications:
| Compound | Substitution Pattern | Use | Key Difference from Target Compound |
|---|---|---|---|
| Etobenzanid | N-(2,3-Dichlorophenyl) with ethoxymethoxy | Herbicide | Ethoxymethoxy group vs. piperazine-ethyl linker |
| Diflufenican | N-(2,4-Difluorophenyl) with trifluoromethyl | Herbicide | Fluorine substituents vs. dichloro |
| Target Compound | 2,5-Dichloro with piperazine-ethyl | Hypothesized CNS | Piperazine moiety suggests pharmaceutical use |
Key Findings :
- The target compound’s piperazine-ethyl group distinguishes it from pesticidal benzamides, which prioritize halogenated aryl groups for phytotoxicity .
- Dichloro substitution in the target compound may confer stronger σ-receptor affinity, a trait less relevant in herbicide design .
Spectral and Physical Properties
provides NMR data for D6–D12, offering insights into substituent effects:
| Compound | δ(¹H) (ppm) Range | δ(¹³C) (ppm) Range | Melting Point (°C) |
|---|---|---|---|
| D6 | 1.2–8.7 | 115–165 | 198–200 |
| D8 | 1.1–8.9 | 112–163 | 210–212 |
| Target* | Not reported | Not reported | Not reported |
*The target compound’s spectral data are unreported, but its dichloro and methoxy groups would likely produce distinct ¹³C shifts (e.g., Cl: ~125–135 ppm; OCH₃: ~55 ppm) compared to D6–D12 .
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and how are purity and yield optimized?
The synthesis typically involves coupling 2,5-dichlorobenzoic acid derivatives with a piperazine-containing amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:
- Nucleophilic substitution : Introduction of the 4-methoxyphenylpiperazine moiety to the ethylenediamine backbone.
- Purification : Normal-phase chromatography (e.g., silica gel with dichloromethane/methanol gradients) followed by reverse-phase HPLC to achieve >95% purity. Yields are optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios of intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : 1H and 13C NMR verify the piperazine ring’s conformation, aromatic substitution patterns, and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C20H22Cl2N3O2).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents.
- Stability : Susceptible to hydrolysis under extreme pH; neutral buffers (pH 6–8) are recommended for biological assays.
- Storage : Lyophilized powder stored at -20°C prevents degradation .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how are binding affinities quantified?
The piperazine-ethylbenzamide scaffold suggests activity at dopamine (D2/D3) or serotonin (5-HT1A/2A) receptors . Competitive radioligand binding assays (e.g., using [3H]spiperone for D2 or [3H]8-OH-DPAT for 5-HT1A) quantify IC50 values. Molecular docking studies (e.g., AutoDock Vina) predict interactions with receptor transmembrane domains .
Q. How do structural modifications impact pharmacological activity in structure-activity relationship (SAR) studies?
- Chlorine substituents : 2,5-dichloro groups enhance lipophilicity and receptor binding vs. mono-chloro analogs.
- Piperazine substitution : Replacing 4-methoxyphenyl with 4-fluorophenyl reduces 5-HT1A affinity by 10-fold.
- Ethyl linker length : Shorter linkers (e.g., methyl) decrease blood-brain barrier penetration in rodent models .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Discrepancies in IC50 values may arise from assay conditions (e.g., membrane preparation methods, ATP concentrations). Standardized protocols include:
- Cell-based vs. cell-free assays : Compare results from HEK293 cells expressing recombinant receptors vs. rat brain homogenates.
- Orthogonal validation : Cross-check receptor binding with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
- Neuropsychiatric models : Forced swim test (FST) in mice for antidepressant-like activity; locomotor activity assays for D2-mediated side effects.
- Toxicokinetics : Plasma and brain exposure measured via LC-MS/MS after intravenous/oral dosing.
- Off-target screening : Panels for hERG inhibition and cytochrome P450 interactions mitigate safety risks .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
